[3-(1,3-Oxazol-2-yl)phenyl]boronic acid
CAS No.: 1283174-33-3
VCID: VC11694970
Molecular Formula: C9H8BNO3
Molecular Weight: 188.98 g/mol
* For research use only. Not for human or veterinary use.
![[3-(1,3-Oxazol-2-yl)phenyl]boronic acid - 1283174-33-3](/images/structure/VC11694970.png)
Description |
[3-(1,3-Oxazol-2-yl)phenyl]boronic acid is a boronic acid derivative that incorporates an oxazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in cross-coupling reactions and as a building block for more complex molecules. Synthesis and ApplicationsThe synthesis of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid typically involves the preparation of the oxazole ring followed by its attachment to a phenyl group and subsequent conversion to the boronic acid. This process can be achieved through various organic synthesis methods, including cross-coupling reactions such as the Suzuki-Miyaura reaction, which is commonly used for forming carbon-carbon bonds between boronic acids and aryl halides. Applications in Organic Synthesis
Biological InteractionsBoronic acids can participate in various biological interactions, including binding to proteins and influencing enzymatic activities. Their ability to form covalent bonds with certain functional groups in biological molecules makes them useful tools in drug design and discovery. Safety and HandlingBoronic acids, including [3-(1,3-Oxazol-2-yl)phenyl]boronic acid, generally require careful handling due to their potential reactivity and toxicity. Safety precautions should be taken to avoid skin contact and inhalation, as boronic acids can cause irritation and other adverse effects . Safety Data
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1283174-33-3 | ||||||||||
Product Name | [3-(1,3-Oxazol-2-yl)phenyl]boronic acid | ||||||||||
Molecular Formula | C9H8BNO3 | ||||||||||
Molecular Weight | 188.98 g/mol | ||||||||||
IUPAC Name | [3-(1,3-oxazol-2-yl)phenyl]boronic acid | ||||||||||
Standard InChI | InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H | ||||||||||
Standard InChIKey | YRNHJSNFMUNWOC-UHFFFAOYSA-N | ||||||||||
SMILES | B(C1=CC(=CC=C1)C2=NC=CO2)(O)O | ||||||||||
Canonical SMILES | B(C1=CC(=CC=C1)C2=NC=CO2)(O)O | ||||||||||
PubChem Compound | 58212793 | ||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume